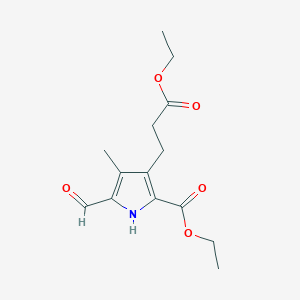
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with ethanolamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as triflic acid. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by the action of ethanolamine .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of 3-methylquinoxaline-2-carboxylic acid.
Reduction: Formation of 3-methyl-1,2-dihydroquinoxaline-2-carboxamide.
Substitution: Formation of various substituted quinoxaline derivatives depending on the substituent introduced.
科学研究应用
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The quinoxaline core is responsible for its biological activity, as it can interact with nucleic acids and proteins, leading to various cellular responses .
相似化合物的比较
Similar Compounds
Methyldiethanolamine: Similar in structure due to the presence of hydroxyethyl groups but differs in its core structure and applications.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups and is used primarily as a chelating agent.
Uniqueness
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core with a hydroxyethyl and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
104634-22-2 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(17)13-6-7-16)15-10-5-3-2-4-9(10)14-8/h2-5,16H,6-7H2,1H3,(H,13,17) |
InChI 键 |
SHASLYNHHQFSRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)

![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)

![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)
